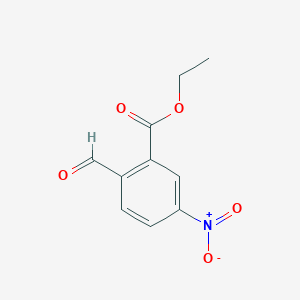

Ethyl 2-formyl-5-nitrobenzoate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9NO5 |

|---|---|

Molecular Weight |

223.18 g/mol |

IUPAC Name |

ethyl 2-formyl-5-nitrobenzoate |

InChI |

InChI=1S/C10H9NO5/c1-2-16-10(13)9-5-8(11(14)15)4-3-7(9)6-12/h3-6H,2H2,1H3 |

InChI Key |

IWSMTPKHEBUZIU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])C=O |

Origin of Product |

United States |

Contextual Background of Ethyl 2 Formyl 5 Nitrobenzoate in Organic Chemistry Research

Significance of Multifunctionalized Aromatic Esters in Contemporary Synthetic Strategies

Multifunctionalized aromatic esters are organic compounds characterized by a benzene (B151609) ring attached to an ester functional group and at least one other functional group. These compounds are of considerable importance in modern organic synthesis. nih.govnih.govacs.orgacs.org The presence of multiple, distinct reactive sites on a single molecule allows for a wide range of chemical transformations, providing chemists with efficient pathways to construct complex molecular architectures. nih.govnih.govacs.orgacs.org

The strategic placement of different functional groups on the aromatic ring enables chemists to perform a sequence of reactions, each targeting a specific group. This approach is central to the concept of "tandem reactions" or "cascade reactions," where multiple chemical bonds are formed in a single operation, leading to a significant increase in synthetic efficiency. This efficiency is a key driver in fields such as drug discovery and materials science, where the rapid and cost-effective production of new molecules is paramount. rsc.orgchemrxiv.org

Historical Perspectives on Formyl- and Nitro-Substituted Benzoate (B1203000) Chemistry

The chemistry of aromatic compounds bearing formyl (an aldehyde group) and nitro (a nitro group) substituents has a rich history in organic chemistry. Both functional groups are highly reactive and have been extensively used in a variety of chemical transformations.

Historically, the introduction of formyl groups onto a benzene ring, a process known as formylation, has been achieved through various named reactions, such as the Gattermann, Vilsmeier-Haack, and Reimer-Tiemann reactions. These methods have been instrumental in the synthesis of aromatic aldehydes, which are precursors to a vast array of other organic compounds.

Similarly, the nitration of aromatic compounds, the introduction of a nitro group, is one of the oldest and most fundamental reactions in organic chemistry. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards further electrophilic substitution and directs incoming groups to the meta position. More importantly, the nitro group can be readily reduced to an amino group, providing a gateway to a wide range of nitrogen-containing compounds, including dyes, pharmaceuticals, and agrochemicals. beilstein-journals.org

The combination of formyl and nitro groups on a benzoate framework, as seen in Ethyl 2-formyl-5-nitrobenzoate, creates a molecule with a unique reactivity profile, offering multiple avenues for further chemical modification.

Structural Framework and Potential Chemoselectivity Sites of this compound

The structural framework of this compound is key to its utility in organic synthesis. The molecule consists of a central benzene ring with three substituents:

An ethyl ester group (-COOCH₂CH₃) at position 1.

A formyl group (-CHO) at position 2.

A nitro group (-NO₂) at position 5.

Each of these functional groups represents a potential site for chemical reaction, and the challenge for chemists lies in achieving chemoselectivity —the ability to react one functional group in the presence of others. escholarship.orgacs.orgacs.org

The formyl group is susceptible to nucleophilic attack and can undergo a variety of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and conversion to an imine. The nitro group can be reduced to an amine, which can then participate in a wide range of further reactions. The ester group can be hydrolyzed to a carboxylic acid or can react with nucleophiles to form amides or other esters. The relative positioning of these groups on the aromatic ring also influences their reactivity and can be exploited to control the outcome of a reaction.

Overview of Research Trajectories Pertaining to this compound

Research involving this compound and its derivatives has primarily focused on its use as a versatile intermediate in the synthesis of more complex molecules, particularly heterocyclic compounds. For instance, the related compound, methyl 3-formyl-2-nitrobenzoate, is a known reagent in the synthesis of PARP (poly(ADP-ribose) polymerase) inhibitors, which are a class of drugs used in cancer therapy. chemicalbook.com

Studies have also explored the synthesis of related nitrobenzoate derivatives and their potential applications. For example, the synthesis of (5-formylfuran-2-yl) methyl 3,4-dimethoxy/nitro benzoates has been investigated for their potential as cholinesterase inhibitors. dergipark.org.tr Furthermore, research into the synthesis of 2-fluoro-5-nitrobenzoic acid highlights the importance of nitro-substituted benzoic acids as precursors for various applications, including the synthesis of radiolabeled compounds for medical imaging. arkat-usa.org

The reactivity of the various functional groups on the this compound ring system allows for its use in a variety of synthetic strategies. For example, the formyl and nitro groups can be manipulated to create complex ring systems, as demonstrated in the synthesis of various heterocyclic compounds.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | Not available | C₁₀H₉NO₅ | 223.18 |

| Mthis compound | 133719-04-7 | C₉H₇NO₅ | 209.16 chemicalbook.comuni.lu |

| Ethyl 2-nitrobenzoate (B253500) | 610-34-4 | C₉H₉NO₄ | 195.17 nist.gov |

| Ethyl 4-nitrobenzoate (B1230335) | 99-77-4 | C₉H₉NO₄ | 195.17 sigmaaldrich.com |

| Ethyl 2-fluoro-5-nitrobenzoate | 367-79-3 | C₉H₈FNO₄ | 213.17 sigmaaldrich.comnih.gov |

| 2-Chloro-5-nitrobenzoic acid | 2516-96-3 | C₇H₄ClNO₄ | 201.56 sigmaaldrich.com |

| 4-Formyl-2-nitrophenyl benzoate | Not available | C₁₄H₉NO₅ | 271.22 researchgate.netnih.gov |

Advanced Synthetic Methodologies for Ethyl 2 Formyl 5 Nitrobenzoate

Strategies for the Construction of the Ethyl 2-formyl-5-nitrobenzoate Core

The creation of the fundamental structure of this compound can be approached from two main perspectives: the modification of a pre-existing benzoic acid derivative or the direct functionalization of an ethyl benzoate (B1203000) scaffold.

Esterification Pathways Employing 2-formyl-5-nitrobenzoic Acid Precursors

A common and direct route to this compound involves the esterification of 2-formyl-5-nitrobenzoic acid. jst.go.jpguidechem.comchemscene.comnih.gov This precursor already contains the required formyl and nitro groups in the correct positions on the benzene (B151609) ring. The reaction is typically an acid-catalyzed esterification using ethanol (B145695). For instance, a similar compound, ethyl 2-chloro-5-(5-formyl-2-furyl)benzoate, is synthesized through the esterification of its corresponding carboxylic acid with ethanol, utilizing sulfuric acid as a catalyst under reflux conditions. Another relevant example is the preparation of methyl 4-butyrylamino-3-methyl-5-nitrobenzoate, where the esterification precedes the nitration step. researchgate.net

The Mitsunobu reaction offers an alternative for esterification under milder conditions, as demonstrated in the synthesis of (1S,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexyl 4-nitrobenzoate (B1230335) from 4-nitrobenzoic acid. orgsyn.org This method uses triphenylphosphine (B44618) and diethyl azodicarboxylate to facilitate the reaction. orgsyn.org

| Precursor | Reagents | Catalyst | Conditions | Product |

| 2-formyl-5-nitrobenzoic acid | Ethanol | Sulfuric Acid | Reflux | This compound |

| 4-nitrobenzoic acid | (1R,2S,5R)-(−)-menthol, Triphenylphosphine, Diethyl azodicarboxylate | - | 0°C to 40°C | (1S,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexyl 4-nitrobenzoate |

Direct Functionalization of Ethyl Benzoate Derivatives with Formyl and Nitro Groups

An alternative strategy involves starting with a simpler ethyl benzoate derivative and introducing the formyl and nitro groups in subsequent steps. A plausible starting material is ethyl 3-nitrobenzoate. nist.gov The challenge then lies in the regioselective introduction of the formyl group at the ortho position to the ester.

Regioselective Installation of the Formyl Group

The precise placement of the formyl group is critical for the synthesis. Several named reactions are employed for the ortho-formylation of aromatic rings.

Ortho-Formylation Methodologies

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic compounds. jk-sci.comchemistrysteps.com It utilizes a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and an acid chloride like phosphoryl chloride (POCl₃). jk-sci.comchemistrysteps.com The aromatic substrate then attacks this electrophilic iminium salt. chemistrysteps.com However, the Vilsmeier-Haack reaction is generally more effective on electron-rich systems. chemistrysteps.com For substrates like ethyl 3-nitrobenzoate, which are deactivated by the electron-withdrawing nitro group, the standard Vilsmeier-Haack conditions may not be suitable or may require modification. Recent advancements have explored catalytic versions of this reaction to mitigate the use of stoichiometric and hazardous reagents. orgsyn.org

| Reaction | Reagents | Key Features |

| Vilsmeier-Haack | DMF, POCl₃ | Effective for electron-rich aromatics. jk-sci.comchemistrysteps.com |

The Rieche formylation is another method for introducing a formyl group onto an aromatic ring. wikipedia.org This reaction employs dichloromethyl methyl ether as the formylating agent, typically with a Lewis acid catalyst such as titanium tetrachloride (TiCl₄) or tin(IV) chloride (SnCl₄). wikipedia.org Like the Vilsmeier-Haack reaction, it is most effective on electron-rich aromatic compounds. wikipedia.org The application of Rieche formylation to an electron-deficient substrate like ethyl 3-nitrobenzoate would likely be challenging and require careful optimization of reaction conditions. Research has shown that silver trifluoromethanesulfonate (B1224126) can promote the formylation of various substituted benzenes with dichloromethyl methyl ether under mild conditions. researchgate.net

| Reaction | Reagents | Catalyst | Key Features |

| Rieche Formylation | Dichloromethyl methyl ether | TiCl₄ or SnCl₄ | Suitable for electron-rich aromatics. wikipedia.org |

| Modified Rieche | Dichloromethyl methyl ether | Silver trifluoromethanesulfonate | Milder conditions. researchgate.net |

Formylation via Oxidation of Precursor Methyl or Hydroxymethyl Groups

An alternative to direct formylation of the ring is the oxidation of a pre-existing C1 functional group, such as a methyl or hydroxymethyl group, at the C-2 position. This approach separates the construction of the carbon skeleton from the installation of the aldehyde functionality.

A synthetic route could begin with ethyl 2-methyl-5-nitrobenzoate. The oxidation of the benzylic methyl group to an aldehyde in the presence of other sensitive functional groups like nitro and ester groups requires carefully selected reagents to prevent over-oxidation to the carboxylic acid.

A more common and controllable pathway involves the oxidation of a primary alcohol. Starting with ethyl 2-(hydroxymethyl)-5-nitrobenzoate, the hydroxymethyl group can be selectively oxidized to the formyl group. Several mild oxidation reagents are effective for this transformation, ensuring the reaction stops at the aldehyde stage without affecting the other functional groups. alfa-chemistry.comvanderbilt.edu These include chromium-based reagents like Pyridinium Chlorochromate (PCC) and Pyridinium Dichromate (PDC), as well as non-chromium methods like the Swern and Dess-Martin periodinane (DMP) oxidations. alfa-chemistry.comsigmaaldrich.com

| Oxidizing Agent | Typical Conditions | Key Features |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, Room Temperature | Mildly acidic, reliable for stopping oxidation at the aldehyde stage. vanderbilt.edu |

| Pyridinium Dichromate (PDC) | CH₂Cl₂ or DMF, Room Temperature | Less acidic than PCC; solvent choice can influence outcome (DMF can lead to carboxylic acid). vanderbilt.edu |

| Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temperature | Mild, neutral conditions with high selectivity for aldehydes. sigmaaldrich.com |

| Swern Oxidation (oxalyl chloride, DMSO, Et₃N) | CH₂Cl₂, Low Temperature (-78 °C to RT) | Avoids heavy metals, very mild, but requires careful temperature control. alfa-chemistry.com |

Strategic Introduction of the Nitro Group

Introducing the nitro group via electrophilic aromatic substitution using a nitrating agent (typically a mixture of nitric acid and sulfuric acid) is a common strategy. The regiochemical outcome of this reaction is dictated by the directing effects of the substituents already present on the aromatic ring. wikipedia.org

For the synthesis of this compound, the nitration would be performed on ethyl 2-formylbenzoate. Both the formyl group (-CHO) and the ethyl carboxylate group (-COOEt) are electron-withdrawing and act as meta-directors. savemyexams.comwikipedia.org The formyl group directs incoming electrophiles to the C-3 and C-5 positions, while the ester group directs to the C-4 and C-6 positions. The directing effects of these two groups are synergistic, strongly favoring the introduction of the nitro group at the C-5 position, which is meta to the formyl group and para to the ester group (though the meta-directing influence of the formyl group is dominant in this arrangement). This makes direct nitration a highly regioselective and viable route to the 5-nitro isomer.

An alternative to direct nitration is the installation of the nitro group from a different precursor functional group. The Sandmeyer reaction provides a powerful method for this transformation. organic-chemistry.orgmasterorganicchemistry.com This approach would begin with a molecule containing an amino group at the desired position, such as ethyl 5-amino-2-formylbenzoate.

The Sandmeyer process involves two main steps:

Diazotization : The primary aromatic amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl at low temperatures (0–5 °C), to form a diazonium salt. masterorganicchemistry.com

Displacement : The resulting diazonium salt is then treated with a solution of sodium nitrite and a copper catalyst, which displaces the diazonium group (-N₂⁺) with a nitro group (-NO₂).

This pathway offers excellent regiocontrol, as the position of the nitro group is predetermined by the location of the initial amino group.

Convergent and Divergent Synthetic Approaches to this compound

Broader synthetic strategies can be classified as either convergent or divergent, which describe how complex molecules are assembled.

A convergent synthesis involves the independent preparation of two or more fragments of the target molecule, which are then coupled together in the final stages. For a molecule like this compound, a hypothetical convergent approach could involve a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling. For example, one could synthesize a boronic acid derivative like (3-formyl-4-(ethoxycarbonyl)phenyl)boronic acid and couple it with a nitro-containing partner like 1-bromo-4-nitrobenzene, although this specific disconnection may not be the most efficient. Convergent strategies are generally valued for their efficiency in building complex structures. nih.govgoogle.com

A divergent synthesis begins with a common intermediate that is elaborated through different reaction pathways to yield a variety of structurally related compounds. core.ac.ukmdpi.com This approach is highly effective for creating libraries of compounds for screening or for accessing multiple targets from a single starting material. A practical divergent strategy for this compound could start from 2-bromo-5-nitrobenzoic acid . uni-muenchen.de

This common precursor could be used as follows:

Esterification : The carboxylic acid is first converted to the ethyl ester to produce ethyl 2-bromo-5-nitrobenzoate.

Functional Group Interconversion : The bromine atom can then be converted into the formyl group. This can be achieved via lithium-halogen exchange with an organolithium reagent followed by quenching with DMF, or through a palladium-catalyzed formylation reaction.

This divergent route allows the same initial building block, 2-bromo-5-nitrobenzoic acid, to be a precursor for the target molecule as well as other derivatives by modifying the sequence of reactions. acs.org

Optimization of Reaction Conditions and Yield Enhancement Strategies

The synthesis of complex organic molecules like this compound necessitates meticulous optimization of reaction parameters. Strategies for enhancing yield and purity are centered on the precise control of catalysts, solvents, temperature, and the adoption of modern process intensification technologies.

Catalyst Development and Screening in Specific Synthetic Steps

The choice of catalyst is pivotal in directing the reaction pathway, improving reaction rates, and increasing selectivity towards the desired product. In syntheses related to nitroaromatic compounds, various catalytic systems are employed. For instance, in the formation of biaryl compounds from nitroarenes, transition-metal catalysis, particularly with palladium and rhodium, has been explored. acs.org The development of cobalt ferrite (B1171679) (CoFe₂O₄) nanoparticles as a heterogeneous catalyst for the thioetherification of nitroarenes demonstrates the move towards reusable and easily separable catalysts. acs.org

In asymmetric synthesis, which may be relevant for derivatives of this compound, chiral catalysts are essential. Studies on related reactions have shown that chiral BINOL-derived aldehydes can serve as effective organocatalysts. rsc.org Screening of different catalyst structures is crucial; for example, a 2-formyl BINOL-aldehyde catalyst provided excellent enantioselectivity (94% ee) in an asymmetric allylation reaction, although the yield was initially moderate. rsc.org Such screening allows for the identification of a catalyst that provides the optimal balance of reactivity and selectivity for a specific transformation.

Table 1: Catalyst Screening in Analogous Asymmetric Reactions

| Catalyst Type | Specific Catalyst | Reaction Type | Yield | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| Chiral Aldehyde | 3-formyl BINOL aldehydes | Asymmetric Allylation | Good to Excellent | Not Satisfactory | rsc.org |

| Chiral Aldehyde | 2-formyl BINOL-aldehyde CA-15 | Asymmetric Allylation | 61% (initial) | 94% | rsc.org |

| Palladium-based | Pd-BIPHEP | Ketimine Hydrogenation | High | High | nih.gov |

This table presents data from reactions analogous to steps that could be involved in the synthesis or derivatization of this compound to illustrate the process of catalyst screening.

Solvent Effects and Temperature Control in Synthesis

Solvent selection and precise temperature control are fundamental to optimizing chemical reactions. The solvent can influence reactant solubility, reaction rates, and even the position of chemical equilibria. In the synthesis of nitrobenzoate derivatives, a range of solvents has been investigated. For the nucleophilic fluorination of a precursor to 2-fluoro-5-nitrobenzoic acid, a close structural analog, reactions were performed in both acetonitrile (B52724) (MeCN) and dimethyl sulfoxide (B87167) (DMSO). arkat-usa.orgarkat-usa.org The choice of solvent had a significant impact on the required reaction temperature and final yield.

Temperature is a critical parameter, often requiring careful control to minimize side reactions and prevent decomposition of thermally sensitive intermediates. For example, the nitration of certain aromatic compounds is performed at very low temperatures (-10 °C to -5 °C) to control the regioselectivity and improve the yield of the desired nitro-isomer. researchgate.net Conversely, some steps, like esterification, may require reflux conditions to drive the reaction to completion. nih.govgoogle.com The synthesis of 2-[¹⁸F]-fluoro-5-nitrobenzoate salt showed that a reaction in MeCN proceeded at 80 °C, while the same transformation in DMSO required a higher temperature of 150 °C. arkat-usa.orgarkat-usa.org

Table 2: Influence of Solvent and Temperature on the Synthesis of 2-[¹⁸F]-fluoro-5-nitrobenzoate

| Solvent | Temperature | Reaction Time | Radiochemical Yield (RCY) | Reference |

|---|---|---|---|---|

| Acetonitrile (MeCN) | 80 °C | 30 min | 39.5 ± 0.4% | arkat-usa.orgarkat-usa.org |

This table illustrates how solvent choice directly influences other reaction parameters like temperature in the synthesis of a closely related nitrobenzoic acid derivative.

Process Intensification Techniques in Laboratory-Scale Synthesis

Process intensification involves developing innovative equipment and techniques to achieve dramatic improvements in chemical manufacturing and processing. bvrit.ac.in At the laboratory scale, this often translates to the use of technologies like continuous flow reactors and microreactors. nih.govacs.org These technologies offer superior control over reaction parameters such as temperature and mixing, leading to higher yields, improved safety, and faster process optimization. nih.govresearchgate.net

For the synthesis of compounds like this compound, which may involve highly exothermic or hazardous steps (e.g., nitration), flow chemistry provides significant advantages. The small internal volume of microreactors minimizes the risk associated with unstable intermediates, and the high surface-area-to-volume ratio allows for extremely efficient heat transfer. acs.org Another advanced technique is the use of alternative reaction media, such as ionic liquids, which can facilitate homogeneous reaction conditions for otherwise insoluble starting materials like cellulose, allowing for precise control over the degree of substitution by altering reaction time and temperature. researchgate.net Membrane reactors represent another process intensification strategy, enabling the in-situ generation and immediate consumption of reactive or hazardous reagents, which enhances safety and can improve reaction efficiency. researchgate.net

Table 3: Laboratory-Scale Process Intensification Techniques

| Technique | Description | Key Advantages for Synthesis | Reference |

|---|---|---|---|

| Continuous Flow Chemistry | Reactants are continuously pumped through a reactor (e.g., a microreactor or packed bed). | Enhanced heat and mass transfer, improved safety for hazardous reactions, rapid optimization. | nih.govacs.org |

| Homogeneous Synthesis in Ionic Liquids | Using ionic liquids as a solvent to create a single-phase reaction medium. | Enables reactions with insoluble materials, allows control of substitution by tuning conditions. | researchgate.net |

| Membrane Reactors | A reactor that combines a chemical reaction with a membrane separation process. | In-situ generation and use of hazardous reagents, improved yield by shifting equilibrium. | researchgate.net |

Comprehensive Analysis of Chemical Reactivity and Transformation Pathways of Ethyl 2 Formyl 5 Nitrobenzoate

Reactions Involving the Formyl Moiety

The formyl group is the primary site of chemical transformations for Ethyl 2-formyl-5-nitrobenzoate. Its reactivity is characterized by the electrophilic nature of the carbonyl carbon, which is further enhanced by the presence of the ortho-ester and para-nitro substituents.

Nucleophilic Additions to the Carbonyl Group

The electron-deficient carbonyl carbon of this compound is a prime target for a wide array of nucleophiles. These reactions typically proceed via the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol or undergo further transformations.

Aromatic aldehydes that lack α-hydrogens, such as this compound, can participate in crossed-aldol condensations with enolizable ketones or aldehydes. In these base-catalyzed reactions, the enolate of the active methylene (B1212753) compound acts as the nucleophile, attacking the formyl carbon. The initial aldol (B89426) addition product may subsequently dehydrate to form a conjugated α,β-unsaturated carbonyl compound. researchgate.net The presence of the electron-withdrawing nitro group can enhance the reactivity of the aldehyde towards nucleophilic attack.

For instance, in a reaction with acetone (B3395972), the enolate of acetone would attack the formyl group of this compound to yield an intermediate β-hydroxy ketone, which would likely dehydrate under the reaction conditions to form a chalcone-like product.

| Reactant 1 | Reactant 2 | Base | Product |

| This compound | Acetone | NaOH or KOH | Ethyl 2-(3-oxobut-1-en-1-yl)-5-nitrobenzoate |

| This compound | Acetophenone | NaOH or KOH | Ethyl 2-(3-oxo-3-phenylprop-1-en-1-yl)-5-nitrobenzoate |

The Wittig reaction provides a versatile method for converting aldehydes into alkenes. wikipedia.orglibretexts.org A phosphorus ylide (Wittig reagent) attacks the carbonyl carbon of this compound to form a betaine (B1666868) intermediate, which then collapses to an alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides tend to produce (Z)-alkenes. wikipedia.orgorganic-chemistry.org

A related and often superior method is the Horner-Wadsworth-Emmons (HWE) reaction, which employs a phosphonate (B1237965) carbanion. researchgate.netresearchgate.netyoutube.com The HWE reaction typically offers excellent (E)-stereoselectivity and the water-soluble phosphate (B84403) byproduct is easily removed, simplifying purification. wikipedia.org Given the steric hindrance around the ortho-formyl group and the electronic nature of the substituents, the HWE reaction would be a highly effective method for the olefination of this compound.

| Olefination Reaction | Reagent | Expected Major Product |

| Wittig Reaction | Methyltriphenylphosphonium bromide/base | Ethyl 5-nitro-2-vinylbenzoate |

| Horner-Wadsworth-Emmons Reaction | Triethyl phosphonoacetate/base | Ethyl 2-(2-(ethoxycarbonyl)vinyl)-5-nitrobenzoate (predominantly E-isomer) |

Grignard reagents (RMgX) and organolithium reagents (RLi) are potent nucleophiles that readily add to aldehydes to form secondary alcohols upon acidic workup. ucla.eduorganic-chemistry.orgmasterorganicchemistry.com The reaction of this compound with a Grignard or organolithium reagent would proceed via nucleophilic addition to the formyl carbon. youtube.com However, the presence of the nitro group can lead to side reactions, as Grignard reagents can also react with nitroarenes. rsc.orgacs.org Similarly, organolithium reagents can also react with nitro groups. researchgate.net Therefore, careful control of reaction conditions, such as low temperatures, is crucial to favor addition to the aldehyde.

| Reagent | Product after Acidic Workup |

| Methylmagnesium bromide (CH₃MgBr) | Ethyl 2-(1-hydroxyethyl)-5-nitrobenzoate |

| Phenyllithium (C₆H₅Li) | Ethyl 2-(hydroxy(phenyl)methyl)-5-nitrobenzoate |

Oxidation Reactions of the Aldehyde Functionality

The formyl group of this compound can be readily oxidized to a carboxylic acid. A variety of oxidizing agents can be employed for this transformation. Common reagents include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder oxidants like silver oxide (Ag₂O). The oxidation of nitrobenzaldehydes to their corresponding carboxylic acids is a well-established reaction. For example, 2-nitrobenzaldehyde (B1664092) can be oxidized to 2-nitrobenzoic acid. psu.eduorgsyn.orgresearchgate.net Given the stability of the other functional groups under many oxidizing conditions, the selective oxidation of the aldehyde in this compound to yield 2-(ethoxycarbonyl)-4-nitrobenzoic acid is expected to be a high-yielding process.

| Oxidizing Agent | Product |

| Potassium permanganate (KMnO₄) | 2-(ethoxycarbonyl)-4-nitrobenzoic acid |

| Silver oxide (Ag₂O) | 2-(ethoxycarbonyl)-4-nitrobenzoic acid |

| Jones Reagent (CrO₃, H₂SO₄, acetone) | 2-(ethoxycarbonyl)-4-nitrobenzoic acid |

Reduction Reactions of the Aldehyde Functionality

The formyl group can be selectively reduced to a primary alcohol in the presence of the nitro and ester groups under appropriate conditions. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that is well-suited for the chemoselective reduction of aldehydes and ketones. oxinst.comoxinst.com The reduction of 3-nitrobenzaldehyde (B41214) to 3-nitrobenzyl alcohol using sodium borohydride proceeds efficiently without affecting the nitro group. oxinst.comoxinst.com Therefore, treatment of this compound with NaBH₄ is expected to yield Ethyl 2-(hydroxymethyl)-5-nitrobenzoate.

More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the aldehyde and the ester group, and potentially the nitro group as well, leading to a mixture of products. researchgate.net Catalytic hydrogenation could also be employed, but careful selection of the catalyst and reaction conditions would be necessary to achieve selective reduction of the aldehyde without affecting the nitro group.

| Reducing Agent | Product |

| Sodium borohydride (NaBH₄) | Ethyl 2-(hydroxymethyl)-5-nitrobenzoate |

| Lithium aluminum hydride (LiAlH₄) | (2-amino-5-(hydroxymethyl)phenyl)methanol (potential product from reduction of all functional groups) |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Ethyl 2-(hydroxymethyl)-5-aminobenzoate (potential for reduction of both aldehyde and nitro group) |

Iminations and Related Condensation Reactions

The aldehyde functional group in this compound is a key site for reactivity, readily undergoing condensation reactions with primary amines to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction is a classic example of nucleophilic addition to the carbonyl group, followed by the elimination of a water molecule. masterorganicchemistry.com The process is typically catalyzed by a small amount of acid, which serves to activate the carbonyl group toward nucleophilic attack. masterorganicchemistry.com

The versatility of this reaction allows for the synthesis of a wide array of imine derivatives by selecting different primary amines. These reactions are generally efficient and can be performed under mild conditions. organic-chemistry.org The resulting imine products incorporate the structural features of the parent molecule while introducing new functionalities derived from the amine, making this a pivotal transformation in synthetic chemistry.

| Reactant (Primary Amine) | Reaction Conditions | Product (Imine) |

|---|---|---|

| Aniline | Ethanol (B145695), catalytic acetic acid, reflux | Ethyl 2-((phenylimino)methyl)-5-nitrobenzoate |

| Benzylamine (B48309) | Toluene, Dean-Stark trap, reflux | Ethyl 2-((benzylimino)methyl)-5-nitrobenzoate |

| Ethylamine | Methanol (B129727), room temperature | Ethyl 2-((ethylimino)methyl)-5-nitrobenzoate |

| Hydroxylamine | Aqueous ethanol, sodium acetate | Ethyl 2-((hydroxyimino)methyl)-5-nitrobenzoate (an oxime) |

Transformations of the Ester Group

The ethyl ester moiety of the molecule can be modified through several fundamental organic reactions, including hydrolysis, transesterification, and reduction.

Ester hydrolysis involves the cleavage of the ester bond to yield a carboxylic acid and an alcohol. chemguide.co.uklibretexts.org This transformation can be achieved under either acidic or basic conditions.

Acidic Hydrolysis : This reaction is catalyzed by a strong acid (e.g., H₂SO₄ or HCl) and is reversible. chemguide.co.uk The ester is typically heated under reflux with an excess of water to drive the equilibrium toward the products: 2-formyl-5-nitrobenzoic acid and ethanol. chemguide.co.uklibretexts.org

Basic Hydrolysis (Saponification) : This pathway involves heating the ester with a strong base, such as sodium hydroxide (B78521) (NaOH). chemguide.co.uk The reaction is irreversible because the carboxylic acid product is deprotonated by the base to form a carboxylate salt, which is resistant to nucleophilic attack by the alcohol. chemguide.co.ukyoutube.com Subsequent acidification of the reaction mixture is required to isolate the free carboxylic acid. youtube.com Saponification is often preferred for its high yield and irreversibility. chemguide.co.uk

| Parameter | Acidic Hydrolysis | Basic Hydrolysis (Saponification) |

|---|---|---|

| Reagents | Dilute H₂SO₄ or HCl, water | Aqueous NaOH or KOH |

| Nature of Reaction | Reversible | Irreversible |

| Initial Products | 2-formyl-5-nitrobenzoic acid and ethanol | Sodium 2-formyl-5-nitrobenzoate and ethanol |

| Final Product Isolation | Separation from equilibrium mixture | Acidification of the salt to obtain the carboxylic acid |

Transesterification is the process of exchanging the ethyl group of the ester with a different alkyl or aryl group from another alcohol. This equilibrium-driven reaction is typically catalyzed by either an acid or a base. To achieve a high yield of the desired product, the reactant alcohol is often used in large excess, or the lower-boiling alcohol by-product (ethanol in this case) is removed as it forms.

| Reactant Alcohol | Catalyst | Product |

|---|---|---|

| Methanol | H₂SO₄ (acid catalyst) | Mthis compound |

| Isopropanol (B130326) | Sodium isopropoxide (base catalyst) | Isopropyl 2-formyl-5-nitrobenzoate |

| Benzyl (B1604629) alcohol | Titanium(IV) isopropoxide (Lewis acid catalyst) | Benzyl 2-formyl-5-nitrobenzoate |

The reduction of the ester group can lead to either a primary alcohol or an aldehyde, depending on the choice of reducing agent and reaction conditions.

Reduction to Alcohol : Strong reducing agents like lithium aluminum hydride (LiAlH₄) reduce the ester group to a primary alcohol. ucalgary.ca This reaction proceeds through an aldehyde intermediate, which is immediately further reduced to the alcohol. ucalgary.calibretexts.orgyoutube.com The product of this reaction is (2-(hydroxymethyl)-4-nitrophenyl)methanol. Standard borohydride reagents like NaBH₄ are generally not reactive enough to reduce esters. ucalgary.calibretexts.org

Reduction to Aldehyde : The reduction can be stopped at the aldehyde stage by using a less reactive, sterically hindered hydride reagent such as diisobutylaluminium hydride (DIBAL-H). chemistrysteps.comyoutube.com This reaction must be carried out at low temperatures (typically -78 °C) to prevent the over-reduction of the intermediate aldehyde to the alcohol. libretexts.orgchemistrysteps.comyoutube.com This method would yield 2-formyl-5-nitrobenzaldehyde. The successful reduction of the closely related ethyl 4-nitrobenzoate (B1230335) to 4-nitrobenzaldehyde (B150856) using similar reagents underscores the viability of this pathway. koreascience.kr

| Desired Product | Reagent | Typical Conditions | Final Product |

|---|---|---|---|

| Primary Alcohol | Lithium aluminum hydride (LiAlH₄) | Anhydrous THF or Et₂O, followed by aqueous workup | (2-(hydroxymethyl)-4-nitrophenyl)methanol |

| Aldehyde | Diisobutylaluminium hydride (DIBAL-H) | Toluene or CH₂Cl₂, -78 °C, followed by aqueous workup | 2-formyl-5-nitrobenzaldehyde |

Reactivity of the Nitro Group

The aromatic nitro group is readily reduced to a primary amine (aniline derivative) under various conditions. This transformation is one of the most important reactions of aromatic nitro compounds. masterorganicchemistry.com The resulting product, Ethyl 2-formyl-5-aminobenzoate, is a valuable synthetic intermediate.

Common methods for this reduction include:

Catalytic Hydrogenation : This is a clean and efficient method involving hydrogen gas (H₂) and a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. masterorganicchemistry.comcommonorganicchemistry.com It often proceeds with high yield under mild conditions.

Metal-Acid Systems : A classic method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). masterorganicchemistry.comyoutube.com The reaction proceeds via a series of electron transfer steps from the metal. youtube.com

It is important to note that other reducing agents can yield different nitrogenous functional groups. For instance, reduction with zinc dust in the presence of ammonium (B1175870) chloride can yield the corresponding hydroxylamine. wikipedia.org The use of LiAlH₄ for reducing aromatic nitro groups is generally avoided as it tends to produce azo compounds. commonorganicchemistry.comwikipedia.org

| Reagent/System | Typical Conditions | Product |

|---|---|---|

| H₂, Pd/C | Methanol or Ethanol, room temperature, 1-4 atm H₂ | Ethyl 2-formyl-5-aminobenzoate |

| Fe, HCl | Ethanol/water, reflux | Ethyl 2-formyl-5-aminobenzoate |

| Sn, HCl | Concentrated HCl, heating | Ethyl 2-formyl-5-aminobenzoate |

| SnCl₂ | Ethanol, reflux | Ethyl 2-formyl-5-aminobenzoate |

Reduction of the Nitro Group to Amines or Related Nitrogenous Functions

Catalytic Hydrogenation Protocols

Catalytic hydrogenation is a widely employed method for the reduction of nitro groups to amines. In the context of this compound, this transformation is typically achieved using a heterogeneous catalyst, most commonly palladium on carbon (Pd/C), under a hydrogen gas atmosphere. The reaction selectively reduces the nitro group to an amino group, yielding Ethyl 2-formyl-5-aminobenzoate, while generally leaving the formyl and ester functionalities intact under controlled conditions.

The efficiency of this process is influenced by several factors including the choice of catalyst, solvent, temperature, and hydrogen pressure. Palladium-based catalysts are highly effective for this transformation. researchgate.net Studies on similar substrates, such as ethyl p-nitrobenzoate, have shown that the particle size of the supported palladium can significantly impact the catalyst's activity. researchgate.net Optimal results are often observed with catalysts having an average Pd particle size of 3–5 nm. researchgate.net

The reaction is typically carried out in a solvent such as ethanol or ethyl acetate. The choice of solvent can affect the reaction rate and selectivity. The progress of the hydrogenation can be monitored by observing the uptake of hydrogen gas.

Table 1: Typical Conditions for Catalytic Hydrogenation of Nitroarenes

| Parameter | Condition |

|---|---|

| Catalyst | 5-10% Palladium on Carbon (Pd/C) |

| Hydrogen Source | Hydrogen Gas (H₂) |

| Pressure | 1-5 atm |

| Solvent | Ethanol, Methanol, Ethyl Acetate |

| Temperature | Room Temperature to 50°C |

Metal-Mediated Reduction Methods

Metal-mediated reductions offer a classic and effective alternative for converting the nitro group of this compound to an amine. These methods typically involve the use of a metal in the presence of an acid. Common metals used for this purpose include iron (Fe), tin (Sn), and zinc (Zn).

The general mechanism involves the transfer of electrons from the metal to the nitro group, followed by protonation steps. For example, using iron in the presence of an acid like hydrochloric acid (HCl) or acetic acid is a common and cost-effective method. The reaction proceeds through a series of intermediates before yielding the final amino product.

A significant advantage of metal-mediated reductions is their tolerance for other functional groups. The formyl and ester groups in this compound are generally stable under these reaction conditions, allowing for the selective reduction of the nitro group.

Table 2: Common Metal-Mediated Reduction Systems for Nitro Group Reduction

| Metal | Acidic Medium | Key Features |

|---|---|---|

| Iron (Fe) | HCl, Acetic Acid | Inexpensive, commonly used in industrial processes. |

| Tin (Sn) | Concentrated HCl | Effective but can be more expensive than iron. |

| Zinc (Zn) | HCl, Acetic Acid | Can be used, sometimes with the formation of byproducts. |

Transfer Hydrogenation Approaches

Transfer hydrogenation presents a convenient alternative to using gaseous hydrogen. This method involves the use of a hydrogen donor molecule in the presence of a catalyst. Common hydrogen donors include formic acid, ammonium formate, and cyclohexene. The catalyst is often a transition metal complex, with palladium on carbon also being effective.

For this compound, transfer hydrogenation can selectively reduce the nitro group to an amine. The reaction is typically carried out by refluxing the substrate with the hydrogen donor and the catalyst in a suitable solvent. This method avoids the need for specialized high-pressure hydrogenation equipment.

The choice of hydrogen donor and catalyst system can be optimized to achieve high yields and selectivity. For example, using formic acid as the hydrogen donor with a Cu/MOF-808 catalyst has been shown to be effective for the hydrogenation of other functionalized aromatic compounds. mdpi.com

Table 3: Representative Transfer Hydrogenation Systems

| Hydrogen Donor | Catalyst | Typical Solvent |

|---|---|---|

| Formic Acid (HCOOH) | Pd/C, Cu/MOF-808 | Ethanol, Methanol |

| Ammonium Formate (HCOONH₄) | Pd/C | Methanol |

| Cyclohexene | Pd/C | Ethanol |

Reactions Involving the Nitro Group as an Electron-Withdrawing Directing Group

The nitro group is a powerful electron-withdrawing group, significantly influencing the reactivity of the aromatic ring in this compound. It deactivates the ring towards electrophilic aromatic substitution by withdrawing electron density through both inductive and resonance effects. youtube.comwikipedia.orgvedantu.com This deactivation makes the benzene (B151609) ring less nucleophilic and therefore less reactive towards electrophiles. youtube.comlumenlearning.com

The resonance structures of a nitro-substituted benzene ring show that the electron density is particularly reduced at the ortho and para positions relative to the nitro group. vedantu.comquora.com This leaves the meta positions as the least deactivated sites for electrophilic attack. youtube.comvedantu.comquora.com Consequently, the nitro group acts as a meta-director for incoming electrophiles. youtube.compressbooks.publibretexts.org

Conversely, the strong electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution. youtube.com By stabilizing the negatively charged intermediate (Meisenheimer complex) that forms during the reaction, particularly when the attack occurs at the ortho or para positions to the nitro group, it facilitates the displacement of a suitable leaving group by a nucleophile. youtube.comlibretexts.org

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Ring

The benzene ring of this compound is substituted with three electron-withdrawing groups: a formyl group (-CHO), a nitro group (-NO₂), and an ethyl ester group (-COOEt). All three groups are deactivating towards electrophilic aromatic substitution (EAS). wikipedia.orglumenlearning.com This means that EAS reactions on this substrate will be significantly slower than on benzene and will require harsh reaction conditions. lumenlearning.comlibretexts.org

In contrast, these electron-withdrawing groups make the aromatic ring highly susceptible to nucleophilic aromatic substitution (NAS), provided there is a suitable leaving group on the ring. youtube.comlibretexts.orgyoutube.com The strong electron withdrawal creates a significant partial positive charge on the ring carbons, making them attractive to nucleophiles. The stability of the intermediate carbanion is enhanced by the presence of these groups, especially when they are positioned ortho or para to the site of nucleophilic attack. libretexts.org

Regioselectivity Directing Effects of Existing Substituents

In electrophilic aromatic substitution, the regiochemical outcome is determined by the directing effects of the existing substituents. For this compound, all three substituents (-CHO, -NO₂, -COOEt) are meta-directors. pressbooks.publibretexts.org

The formyl group at position 2 directs incoming electrophiles to position 4.

The nitro group at position 5 directs incoming electrophiles to positions 3.

The ester group at position 1 directs incoming electrophiles to position 3.

The directing effects of the nitro and ester groups reinforce each other, strongly favoring substitution at the C-3 position. The formyl group directs to the C-4 position. When multiple substituents are present, the directing effect is typically governed by the strongest activating group; however, in this case, all are deactivating. masterorganicchemistry.com The combined deactivating effect makes electrophilic substitution challenging, but if it were to occur, the most likely position for substitution would be at C-3, which is meta to both the ester and the powerful nitro group.

In nucleophilic aromatic substitution, the electron-withdrawing groups activate the ring, particularly at the ortho and para positions relative to them. If a leaving group were present, for instance at C-2, the nitro group at C-5 (para to C-2) would strongly stabilize the intermediate, facilitating the substitution.

Halogenation and Sulfonation Studies

Halogenation and sulfonation are classic examples of electrophilic aromatic substitution reactions. masterorganicchemistry.comyoutube.comlibretexts.org Given the highly deactivated nature of the benzene ring in this compound due to the three electron-withdrawing substituents, these reactions are expected to be very difficult to achieve.

Halogenation (e.g., bromination or chlorination) would require a strong Lewis acid catalyst (like FeBr₃ or AlCl₃) and likely elevated temperatures. youtube.com Based on the directing effects discussed previously, the incoming halogen would be directed primarily to the C-3 position, which is meta to the ester and nitro groups.

Sulfonation , typically carried out with fuming sulfuric acid (H₂SO₄/SO₃), is also an electrophilic aromatic substitution. The reaction would be sluggish due to the deactivated ring. The sulfonic acid group (-SO₃H) would also be expected to add at the C-3 position.

There are no readily available specific studies on the halogenation or sulfonation of this compound, likely due to the low reactivity of the substrate towards electrophilic attack. The predicted outcomes are based on the established principles of electrophilic aromatic substitution on highly deactivated aromatic rings.

Table 4: Predicted Outcomes for EAS on this compound

| Reaction | Reagents | Predicted Major Product Position |

|---|---|---|

| Bromination | Br₂ / FeBr₃ | C-3 |

| Chlorination | Cl₂ / AlCl₃ | C-3 |

| Sulfonation | Fuming H₂SO₄ | C-3 |

Intramolecular Cyclization and Annulation Reactions Employing this compound

The proximate arrangement of the formyl and ester functionalities on the aromatic ring of this compound facilitates a variety of intramolecular cyclization and annulation reactions. These reactions are pivotal in the construction of complex fused ring systems.

Formation of Heterocyclic Systems (e.g., Quinolines, Isoquinolines, Benzofurans)

This compound serves as a key building block for the synthesis of several important heterocyclic scaffolds, including quinolines, isoquinolines, and benzofurans.

Quinolines: The synthesis of quinoline (B57606) derivatives can be achieved through various named reactions. For instance, the Skraup synthesis involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. While direct use of this compound in a classical Skraup reaction is not typical, its derivatives can be strategically employed in related cyclization strategies to form the quinoline core. The Gould-Jacobs reaction provides another pathway, starting with anilines and diethyl 2-(ethoxymethylene)malonate, leading to 4-hydroxyquinolines which can be further functionalized. nih.gov

Isoquinolines: The construction of the isoquinoline (B145761) skeleton often involves the cyclization of a benzylamine derivative onto a carbonyl group. While the direct conversion of this compound to an isoquinoline is not a standard transformation, its aldehyde functionality can participate in reactions that ultimately lead to the formation of the isoquinoline ring system. For example, modifications of the Pomeranz-Fritsch reaction or the Bischler-Napieralski cyclization could potentially utilize derivatives of this compound.

Benzofurans: The synthesis of benzofurans from this compound is more direct. The Perkin reaction, for example, can be utilized for the cyclization of related 2-formylphenoxyalkanoic acids. Electron-withdrawing groups, such as the nitro group present in this compound, have been shown to favor the formation of 2-benzofurancarboxylic acids. researchgate.net The presence of the formyl group is crucial for these cyclization pathways.

Below is an interactive data table summarizing the synthesis of these heterocyclic systems.

| Heterocyclic System | Key Reaction Type | Starting Material Derivative | Relevant Conditions |

| Quinolines | Gould-Jacobs Reaction | Anilines and diethyl 2-(ethoxymethylene)malonate | Cyclization followed by hydrolysis and decarboxylation nih.gov |

| Isoquinolines | Modified Pictet-Spengler | Benzylamine derivatives | Acid-catalyzed cyclization |

| Benzofurans | Perkin Reaction | 2-(2-formyl-4-nitrophenoxy)alkanoic acids | Acetic anhydride, sodium acetate |

Ring-Closing Reactions Involving Multiple Functional Groups

The presence of the aldehyde, ester, and nitro groups on the same aromatic ring allows for intricate ring-closing reactions. The aldehyde can react with a nucleophile, which then participates in a subsequent cyclization with the ester group. The nitro group, being a strong electron-withdrawing group, activates the aromatic ring towards nucleophilic attack and can also be reduced to an amino group, which can then participate in further cyclization reactions.

For example, a three-step procedure involving the synthesis of methyl 2-(2-formyl-4-nitrophenoxy)alkanoates, followed by reaction with hydrazine (B178648) hydrate (B1144303) and reductive cyclization of the formed aldazines, has been described for the synthesis of 7-amino-4,5-dihydro-benzo[f] researchgate.netmedwinpublisher.orgoxazepin-3-ones. researchgate.net

Cascade and Multicomponent Reactions Utilizing this compound

Cascade reactions, also known as tandem or domino reactions, and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules in a single step from multiple starting materials. The diverse reactivity of the functional groups in this compound makes it an excellent candidate for such processes.

In a multicomponent reaction, the aldehyde group can react with an amine and another component, such as an isocyanide or a β-ketoester, to build complex heterocyclic structures in a single pot. The ester and nitro groups can then be further transformed in subsequent steps or can influence the regioselectivity of the initial MCR.

While specific examples of cascade and multicomponent reactions directly utilizing this compound are not extensively detailed in the provided search results, the principles of its reactivity suggest its high potential in these areas. For instance, a Povarov-type reaction, which is a [4+2] cycloaddition, could potentially be employed. This reaction typically involves an aniline, an aldehyde, and an activated alkene to form tetrahydroquinolines.

Strategic Applications of Ethyl 2 Formyl 5 Nitrobenzoate in Complex Chemical Synthesis

Precursor in the Synthesis of Biologically Relevant Molecular Scaffolds

The chemical architecture of Ethyl 2-formyl-5-nitrobenzoate, particularly the presence of the electrophilic aldehyde group, positions it as an ideal starting material for the synthesis of a wide array of heterocyclic structures, many of which are core components of biologically active molecules. Its utility is especially prominent in multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules in a single step. nih.govnih.govuni.lu

Aromatic aldehydes are cornerstone reactants in numerous MCRs designed to produce libraries of compounds for pharmaceutical screening. nih.gov For instance, this compound can serve as the aldehyde component in reactions such as the Povarov reaction to yield substituted quinolines, or in Biginelli-type and Hantzsch-type reactions to afford dihydropyrimidinones and dihydropyridines, respectively. These heterocyclic motifs are prevalent in medicinal chemistry.

Furthermore, building blocks containing a 5-nitrobenzaldehyde moiety are known to be effective precursors for fused heterocyclic systems. A notable example is the synthesis of 7-amino-4,5-dihydro-benzo[f] researchgate.netunina.itoxazepin-3-ones, which proceeds from 5-nitrobenzaldehydes. researchgate.net This suggests a direct pathway where this compound could be employed to generate novel benzoxazepine derivatives, a scaffold of interest in drug discovery. The subsequent reduction of the nitro group to an amine provides an additional handle for further functionalization, expanding molecular diversity.

Table 1: Potential Heterocyclic Scaffolds from an Aromatic Aldehyde Precursor This table illustrates common biologically relevant heterocyclic cores that can be synthesized using an aromatic aldehyde like this compound as a key building block.

| Heterocyclic Scaffold | Synthetic Reaction Type | Key Reactants with Aldehyde |

|---|---|---|

| Dihydropyridines | Hantzsch Dihydropyridine Synthesis | Beta-ketoester, Ammonia source |

| Dihydropyrimidinones | Biginelli Reaction | Urea or Thiourea, Beta-dicarbonyl |

| Quinolines | Povarov Reaction | Aniline, Alkene |

| Benzoxazepines | Multi-step Cyclization | Haloesters, Reductive cyclization |

Building Block for Natural Product Analogues and Derivatives

Natural products serve as a vital source of inspiration for drug discovery, but their complex structures often pose challenges for synthesis and modification. researchgate.netdigitellinc.com Synthetic building blocks like this compound provide a platform for creating simplified analogues and derivatives, allowing for systematic exploration of structure-activity relationships (SAR). nih.gov The strategy of using a versatile starting material to create a family of related compounds is a cornerstone of modern medicinal chemistry. researchgate.net

Each functional group on this compound can be selectively transformed to generate a wide range of derivatives:

The Formyl Group: This group is a versatile handle for C-C bond formation (e.g., Wittig, Grignard, aldol (B89426) reactions), reductive amination to form secondary or tertiary amines, or oxidation to a carboxylic acid.

The Nitro Group: It can be readily reduced to an amino group, which can then be acylated, alkylated, or converted into a diazonium salt for further transformations (e.g., Sandmeyer reaction).

The Ethyl Ester Group: This group can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or converted to a variety of amides via aminolysis.

These transformations enable the systematic modification of the molecule's steric and electronic properties, which is crucial for optimizing biological activity when designing analogues of complex natural products.

Table 2: Key Functional Group Transformations for Derivative Synthesis This table outlines potential chemical modifications of this compound to create derivatives for SAR studies.

| Functional Group | Reaction Type | Reagents | Resulting Functional Group |

|---|---|---|---|

| Formyl (Aldehyde) | Reductive Amination | Amine, NaBH(OAc)₃ | Secondary/Tertiary Amine |

| Formyl (Aldehyde) | Wittig Reaction | Phosphonium Ylide | Alkene |

| Formyl (Aldehyde) | Grignard Reaction | Organomagnesium Halide | Secondary Alcohol |

| Nitro | Reduction | SnCl₂, HCl or H₂, Pd/C | Amine |

| Ethyl Ester | Hydrolysis | NaOH, H₂O then H⁺ | Carboxylic Acid |

Role in the Construction of Advanced Organic Materials Precursors

The structural features of this compound make it a suitable precursor for advanced organic materials such as polymers and dyes. mdpi.comresearchgate.net The aromatic ring provides rigidity and thermal stability, while the reactive handles allow for incorporation into larger macromolecular structures.

A primary route to creating materials from this compound involves the chemical modification of its nitro group.

Polymer Synthesis: Reduction of the nitro group to an amine yields an amino-functionalized aromatic monomer. This amine can then undergo polycondensation reactions. For example, reaction with diacyl chlorides would produce polyamides, while reaction with dianhydrides would yield polyimides. These classes of polymers are known for their high performance, thermal stability, and mechanical strength.

Azo Dye Synthesis: The amine derived from the reduction of the nitro group can be converted into a diazonium salt using nitrous acid. This diazonium salt is an electrophile that can react with electron-rich aromatic compounds (e.g., phenols, anilines) in an azo coupling reaction. semanticscholar.org This process creates an azo bridge (-N=N-), which is a highly effective chromophore, forming intensely colored azo dyes. The specific substitution on the aromatic rings can be tuned to control the color and properties of the resulting dye.

Table 3: Potential Applications in Organic Materials Synthesis This table shows how this compound can be chemically modified to serve as a precursor for different classes of organic materials.

| Initial Modification | Intermediate Species | Reaction Partner | Resulting Material Class |

|---|---|---|---|

| Reduction of Nitro Group | Aromatic Amine | Diacyl Chloride | Polyamide |

| Reduction of Nitro Group | Aromatic Amine | Dianhydride | Polyimide |

Utility in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry aims to rapidly synthesize large numbers of related compounds, known as a library, for high-throughput screening in drug discovery. nih.gov this compound is an excellent scaffold for this purpose due to the reliable and versatile reactivity of its aldehyde group in MCRs. nih.gov

The Ugi reaction, a four-component reaction, is a prime example. In a hypothetical library synthesis, this compound (the aldehyde component) could be reacted with a diverse set of amines, carboxylic acids, and isocyanides. By systematically varying each of the other three components in a grid-like fashion (e.g., in a 96-well plate), a large and structurally diverse library of α-acetamido carboxamide derivatives can be generated efficiently. Each product in the library would retain the core nitro- and ester-substituted phenyl moiety while displaying unique side chains derived from the variable inputs. This approach allows for the rapid exploration of a vast chemical space around a central scaffold.

Table 4: Illustrative Combinatorial Array for a Ugi Reaction This table demonstrates how a small number of reactants can generate a larger library of products using this compound as the constant aldehyde component.

| Amine (R¹-NH₂) | Carboxylic Acid (R²-COOH) | Isocyanide (R³-NC) | Number of Products |

|---|

Stereoselective Transformations Initiated by this compound

The synthesis of single-enantiomer chiral molecules is a central goal of modern organic chemistry, as the biological activity of a compound often depends on its specific three-dimensional structure. cram.com The aldehyde functionality of this compound is a prochiral center, making it an ideal target for stereoselective transformations to introduce new, well-defined stereocenters. researchgate.net

Asymmetric synthesis can be achieved by reacting the aldehyde with nucleophiles in the presence of a chiral catalyst or with a stoichiometric chiral reagent. Such reactions create one enantiomer of the product in excess of the other. For example, the catalytic asymmetric addition of an allyl group (e.g., using a chiral Lewis acid catalyst) to the aldehyde would produce a chiral homoallylic alcohol with high enantiomeric excess. nih.gov Similarly, asymmetric reduction of the aldehyde using a chiral reducing agent (e.g., a CBS catalyst system) would yield a chiral benzylic alcohol. These stereoselective reactions transform the achiral starting material into a valuable chiral building block, which can then be carried forward to synthesize complex, enantiomerically pure target molecules like natural products or pharmaceuticals. researchgate.net

Table 5: Examples of Stereoselective Reactions Targeting the Formyl Group This table lists key asymmetric reactions that can be applied to the aldehyde group of this compound to create chiral products.

| Reaction Type | Nucleophile/Reagent | Chiral Influence | Product Type |

|---|---|---|---|

| Asymmetric Allylation | Allylboron or Allylsilane reagent | Chiral Lewis Acid or Chiral Ligand | Chiral Homoallylic Alcohol |

| Asymmetric Aldol Reaction | Ketone Enolate | Chiral Catalyst or Chiral Auxiliary | Chiral β-Hydroxy Ketone |

| Asymmetric Reduction | Borane (BH₃) | Chiral Oxazaborolidine (CBS) Catalyst | Chiral Benzylic Alcohol |

Mechanistic and Kinetic Investigations of Reactions Involving Ethyl 2 Formyl 5 Nitrobenzoate

Elucidation of Reaction Pathways and Intermediate Species

The elucidation of reaction pathways for a compound like Ethyl 2-formyl-5-nitrobenzoate would involve identifying the sequence of elementary steps through which reactants are converted into products. This process includes the characterization of any transient molecules known as intermediate species. Given its functional groups—an aldehyde, an ester, and a nitro group on an aromatic ring—several reaction pathways can be anticipated.

Reactions of the Aldehyde Group: The formyl group is a common site for nucleophilic addition. Typical reactions include condensation reactions like the Knoevenagel condensation, where the aldehyde reacts with an active methylene (B1212753) compound. scielo.br Other pathways involve reduction to an alcohol, oxidation to a carboxylic acid, or the formation of imines via reaction with primary amines. libretexts.org Intermediates in these reactions often include tetrahedral species formed by the initial nucleophilic attack on the carbonyl carbon.

Reactions involving the Nitroaromatic System: The strongly electron-withdrawing nitro group deactivates the benzene (B151609) ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr). mdpi.comlibretexts.org In SNAr reactions, a nucleophile attacks the aromatic ring, typically at a position ortho or para to the nitro group, forming a resonance-stabilized intermediate known as a Meisenheimer complex before the displacement of a leaving group.

The synthesis of related nitrobenzofurans often proceeds through intermediates derived from substituted 2-formyl-4-nitrophenoxy compounds, highlighting potential synthetic pathways involving the aldehyde and the nitro-substituted ring. researchgate.net

Transition State Analysis and Energy Profiles

Transition state analysis is fundamental to understanding reaction kinetics, as it describes the highest-energy structure along the reaction coordinate between reactants and products. For any proposed reaction of this compound, computational chemistry methods, such as Density Functional Theory (DFT), would be employed to model the transition state structures and calculate their energies.

An energy profile diagram plots the potential energy of the system as the reaction progresses. It maps the energy of reactants, intermediates, transition states, and products. The energy difference between the reactants and the highest-energy transition state is the activation energy (Ea), which is the primary determinant of the reaction rate. For multi-step reactions, the step with the highest activation energy is the rate-determining step. Theoretical studies on the reaction of nucleophiles with nitroaromatic compounds show that the addition of the nucleophile to the electron-deficient ring is often the rate-limiting step. mdpi.com

Kinetic Studies and Rate Law Determination

Kinetic studies measure reaction rates to determine how they are affected by factors such as reactant concentration, temperature, and catalysts. This data is used to formulate a rate law, an equation that mathematically describes the reaction rate.

For a hypothetical reaction, such as the hydrolysis of the ethyl ester group in this compound, a typical kinetic experiment would involve monitoring the concentration of the reactant or product over time under various initial concentrations of the reactants (e.g., the ester and a base like sodium hydroxide).

The general form of a rate law is: Rate = k[A]x[B]y

Where:

[A] and [B] are the molar concentrations of the reactants.

x and y are the reaction orders with respect to each reactant.

k is the rate constant.

Table 1: Hypothetical Kinetic Data for Ester Hydrolysis

| Experiment | Initial [Ester] (M) | Initial [OH⁻] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻³ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻³ |

| 3 | 0.10 | 0.20 | 3.0 x 10⁻³ |

Isotope Labeling Experiments for Mechanism Probing

Isotope labeling is a powerful technique used to trace the path of atoms or functional groups through a reaction. By replacing an atom in a reactant with one of its heavier isotopes (e.g., replacing ¹H with ²H (deuterium), or ¹²C with ¹³C), chemists can follow the isotope's position in the products, providing definitive evidence for proposed mechanisms.

Another application is the kinetic isotope effect (KIE), where the rate of a reaction changes upon isotopic substitution. A significant KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. For reactions involving this compound, such as the oxidation of the aldehyde group, replacing the aldehydic hydrogen with deuterium (B1214612) could reveal whether the C-H bond is broken in the rate-limiting step. No specific isotope labeling studies for this compound were identified in the literature search.

Solvent and Substituent Effects on Reaction Mechanisms

Solvent Effects: The choice of solvent can significantly influence reaction rates and even alter the mechanism. Polar solvents can stabilize charged intermediates and transition states, accelerating reactions that involve their formation. quora.comcdnsciencepub.com For instance, in a nucleophilic aromatic substitution reaction involving this compound, a polar aprotic solvent would be expected to solvate the cation but not the nucleophile, potentially increasing the reaction rate. For reactions involving aldehydes, solvent polarity can have a pronounced effect on kinetics, especially for less reactive molecules. acs.org

Substituent Effects: The substituents on the benzene ring—the formyl, nitro, and ethyl carboxylate groups—exert profound electronic effects that dictate the molecule's reactivity. lumenlearning.com

Nitro Group (-NO₂): This is a powerful electron-withdrawing group through both inductive and resonance effects. It strongly deactivates the ring toward electrophilic attack and directs incoming electrophiles to the meta position. libretexts.orgresearchgate.net Conversely, it activates the ring for nucleophilic attack.

Formyl Group (-CHO): This is also an electron-withdrawing group and a meta-director for electrophilic substitution.

Ethyl Carboxylate Group (-COOEt): This group is also deactivating and meta-directing.

The combined effect of these three electron-withdrawing groups makes the aromatic ring of this compound highly electron-deficient and thus very unreactive toward electrophiles but potentially reactive toward strong nucleophiles.

Theoretical and Computational Chemistry Approaches for Ethyl 2 Formyl 5 Nitrobenzoate

Electronic Structure Analysis and Molecular Orbital Theory

The electronic structure of Ethyl 2-formyl-5-nitrobenzoate is fundamental to its chemical properties and reactivity. Molecular orbital theory, a cornerstone of quantum chemistry, provides a framework for understanding the distribution and energy of electrons within the molecule.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.

For this compound, the presence of the strongly electron-withdrawing nitro (-NO₂) and formyl (-CHO) groups, along with the ethyl ester (-COOEt) group, is expected to significantly influence the energies of the frontier orbitals. The nitro and formyl groups, in particular, would lower the energy of the LUMO, enhancing the molecule's electrophilic character. The HOMO, on the other hand, would likely be distributed over the benzene (B151609) ring and the oxygen atoms of the ester group.

Computational studies on similar aromatic nitro compounds have shown that the LUMO is often localized on the nitro group and the aromatic ring, indicating that these are the primary sites for nucleophilic attack. The HOMO-LUMO gap for such compounds is typically in a range that suggests a balance between stability and reactivity, making them valuable intermediates in organic synthesis.

Table 1: Predicted Frontier Molecular Orbital Properties of this compound (Note: These are hypothetical values based on typical DFT calculations for analogous molecules and are for illustrative purposes.)

| Parameter | Predicted Value (eV) | Description |

| HOMO Energy | -7.5 to -8.5 | Represents the ionization potential; the energy of the outermost electron. |

| LUMO Energy | -2.0 to -3.0 | Represents the electron affinity; the energy of the lowest available electron state. |

| HOMO-LUMO Gap | 4.5 to 6.5 | Indicates kinetic stability and chemical reactivity; a larger gap suggests higher stability. |

The charge distribution within this compound is highly polarized due to the presence of multiple electronegative oxygen and nitrogen atoms. This uneven distribution of electron density can be visualized using molecular electrostatic potential (MEP) maps. MEP maps are valuable tools for predicting the sites of electrophilic and nucleophilic attack.

In an MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) would be expected around the oxygen atoms of the nitro, formyl, and ester groups. These areas are electron-rich and represent likely sites for interaction with electrophiles or protons. Conversely, regions of positive electrostatic potential (typically colored blue) would be anticipated around the hydrogen atoms of the benzene ring and the ethyl group, as well as on the carbon atom of the formyl group. These electron-deficient areas are susceptible to nucleophilic attack. The aromatic ring itself would exhibit a complex potential due to the competing electronic effects of the substituents.

Conformational Analysis and Tautomerism Studies

The three-dimensional structure and potential for isomerism are critical aspects of a molecule's behavior. For this compound, conformational analysis and the study of tautomerism are important for a complete understanding of its properties.

This compound possesses several rotatable single bonds, primarily around the ester and formyl groups. The rotation around the C-C bond connecting the formyl group to the benzene ring and the C-O bond of the ethyl ester will have associated energy barriers. Computational methods can be used to calculate the potential energy surface for these rotations, identifying the most stable conformations (energy minima) and the energy required to transition between them (rotational barriers).

For the formyl group, two planar conformations are possible: one where the C=O bond is syn-periplanar to the C-C bond of the ring and another where it is anti-periplanar. The relative energies of these conformers and the barrier to their interconversion can be determined through quantum chemical calculations. Studies on similar benzaldehyde (B42025) derivatives have shown that these rotational barriers are typically in the range of 5-10 kcal/mol. The presence of the adjacent ethyl ester group may introduce steric hindrance that favors one conformer over the other.

The formyl group of this compound can theoretically exist in equilibrium with its enol tautomer. Keto-enol tautomerism is a fundamental concept in organic chemistry, and computational studies can predict the relative stabilities of the keto and enol forms. For most simple aldehydes, the keto form is significantly more stable than the enol form.

However, the electronic environment of the aromatic ring in this compound could influence this equilibrium. Quantum chemical calculations can be employed to determine the Gibbs free energy difference between the keto and enol tautomers. It is highly probable that the keto form is the overwhelmingly predominant species under normal conditions. The transition state for the tautomerization can also be located to determine the activation energy for this process.

Table 2: Predicted Energetic Properties of Conformers and Tautomers of this compound (Note: These are hypothetical values based on typical DFT calculations for analogous molecules and are for illustrative purposes.)

| Process | Parameter | Predicted Value (kcal/mol) | Significance |

| Formyl Group Rotation | Rotational Barrier | 6 - 9 | Energy required for interconversion of planar conformers. |

| Keto-Enol Tautomerism | ΔG (Enol - Keto) | 10 - 15 | Indicates the high relative stability of the keto form. |

| Keto-Enol Tautomerism | Activation Energy | 30 - 40 | High barrier for the uncatalyzed tautomerization process. |

Reaction Pathway Prediction and Mechanistic Insights via Quantum Chemical Calculations

Quantum chemical calculations are invaluable for elucidating reaction mechanisms and predicting the feasibility of chemical transformations. For this compound, these methods can be used to explore a variety of potential reactions, such as nucleophilic additions to the formyl group, nucleophilic aromatic substitution, and reduction of the nitro group.

By calculating the energies of reactants, transition states, and products, a detailed energy profile for a proposed reaction pathway can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing a quantitative assessment of the reaction's kinetics and thermodynamics. For instance, the mechanism of the reduction of the nitro group to an amino group can be investigated by modeling the interactions with a reducing agent and mapping out the multi-step reaction pathway. Similarly, the addition of a nucleophile to the electrophilic formyl carbon can be studied to understand the stereochemical outcome and the influence of the substituents on the reaction rate. These computational insights can guide the design of new synthetic routes and the optimization of reaction conditions.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium-sized organic molecules. rsc.org This method is favored for its balance of computational cost and accuracy in predicting a wide range of molecular properties. rsc.org DFT calculations are based on the electron density of a molecule rather than the complex many-electron wavefunction, which simplifies the calculations significantly.

For this compound, DFT could be employed to determine its optimized molecular geometry, electronic structure, and thermodynamic stability. A typical DFT study would involve selecting a functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-311+G(d,p)) to solve the Kohn-Sham equations. The choice of functional and basis set is crucial for obtaining accurate results and is often benchmarked against experimental data or higher-level computations when available.

Key applications of DFT for this compound would include:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms.

Electronic Properties: Calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are fundamental to understanding the molecule's reactivity.

Charge Distribution: Mapping the electrostatic potential to identify electron-rich and electron-poor regions of the molecule.

Thermodynamic Properties: Estimating enthalpy, entropy, and Gibbs free energy.